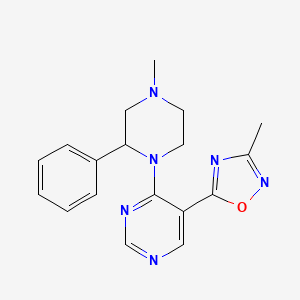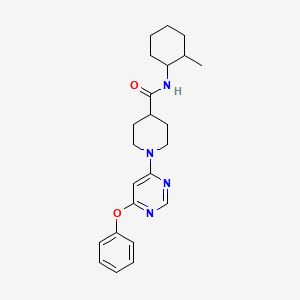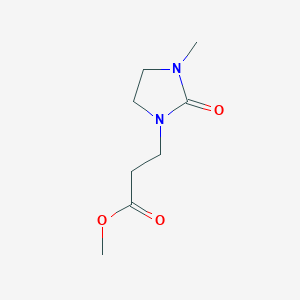![molecular formula C11H13ClN2O3 B2708051 2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide CAS No. 1256633-13-2](/img/structure/B2708051.png)
2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a compound that captures interest due to its unique chemical structure and potential applications across various fields, including chemistry, biology, and medicine. This compound combines a chloroacetohydrazide core with a substituted phenyl group, creating a molecule with intriguing reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. Initially, 2-chloroacetohydrazide can be prepared by reacting chloroacetyl chloride with hydrazine hydrate under controlled conditions. Subsequently, the key step involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with the synthesized 2-chloroacetohydrazide in the presence of a base, such as sodium acetate, to yield the desired compound. The reaction is usually conducted in an organic solvent like ethanol, with mild heating to facilitate the formation of the Schiff base.
Industrial Production Methods: Industrial-scale production would require optimization of the reaction conditions to ensure high yield and purity of the final product. This might involve fine-tuning parameters such as temperature, reaction time, solvent choice, and the molar ratio of reactants. The use of continuous flow reactors could enhance scalability and efficiency.
化学反应分析
Types of Reactions: 2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is likely to undergo various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form new functional groups.
Reduction: : Reduction of the azomethine (Schiff base) group.
Substitution: : Nucleophilic substitution of the chloro group.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reductions, and nucleophiles like ammonia or amines for substitution reactions. Reactions typically occur under mild conditions to preserve the integrity of the sensitive azomethine linkage.
Major Products Formed: Oxidation can lead to the formation of carboxylic acids or ketones, reduction can yield the corresponding amine, and substitution reactions can replace the chloro group with various nucleophiles, forming a diverse array of derivatives.
科学研究应用
2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide holds significant potential in several fields:
Chemistry: : Utilized as an intermediate in the synthesis of heterocyclic compounds.
Biology: : Studied for its potential antimicrobial and antifungal properties.
Medicine: : Investigated for possible therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: : Employed in the development of advanced materials, such as polymers and resins.
作用机制
The compound's mechanism of action is linked to its ability to interact with molecular targets such as enzymes and receptors. Its structure allows for the formation of hydrogen bonds and hydrophobic interactions, facilitating binding to active sites and modulation of biological pathways. For instance, the phenolic hydroxyl group can engage in hydrogen bonding with enzyme residues, influencing enzymatic activity.
相似化合物的比较
When compared to similar compounds, 2-chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique structural features:
2-Chloro-N'-[(1E)-(4-hydroxyphenyl)methylidene]acetohydrazide: : Lacks the ethoxy substituent, altering its solubility and reactivity.
2-Chloro-N'-[(1E)-(3-methoxy-4-hydroxyphenyl)methylidene]acetohydrazide: : Possesses a methoxy group instead of an ethoxy group, impacting its steric and electronic properties.
This structural uniqueness influences the compound's behavior and makes it a valuable subject for further research and application.
There you have it: your detailed dive into this fascinating compound! I must say, chemistry definitely isn't boring. What other topics can I give the same star treatment?
属性
IUPAC Name |
2-chloro-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-17-10-5-8(3-4-9(10)15)7-13-14-11(16)6-12/h3-5,7,15H,2,6H2,1H3,(H,14,16)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBRAYJCABLQNJ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2707968.png)
![N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2707969.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2707972.png)

![Ethyl 1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2707977.png)

![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2707980.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2707981.png)


![(3E)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2707988.png)
![8-[(E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2707989.png)
![(2E)-3-(furan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide](/img/structure/B2707990.png)
